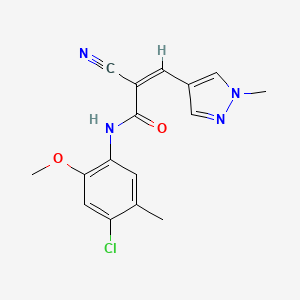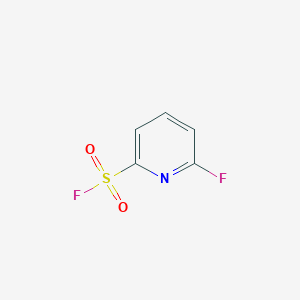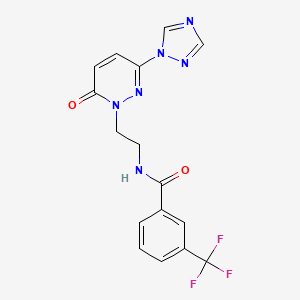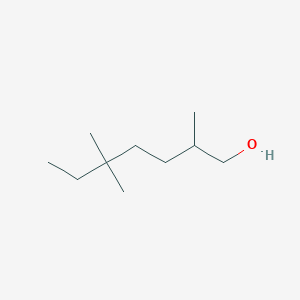![molecular formula C17H11Cl2N3O3S2 B2722948 (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 887203-19-2](/img/structure/B2722948.png)
(Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of this compound involves copper (I) catalyzed azide-alkyne cycloaddition reaction, leading to the formation of benzothiazole and benzoxazole linked 1,4-disubstituted 1,2,3-triazoles . The synthetic route and characterization techniques (FTIR, 1H NMR, 13C NMR, and HRMS) have been employed to confirm its structure.
Physical And Chemical Properties Analysis
Wissenschaftliche Forschungsanwendungen
Sure! Here is a comprehensive analysis of the scientific research applications of the compound (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide, also known as 2,5-dichloro-N-[(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide:
Antimicrobial Activity
This compound has shown significant potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit the growth of various bacterial strains. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a promising candidate for developing new antibiotics .
Anticancer Properties
Research has indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. It targets specific pathways involved in cell proliferation and survival, thereby inhibiting tumor growth. This makes it a valuable compound for further investigation in cancer therapy .
Antioxidant Activity
The compound has been found to possess strong antioxidant properties. It can neutralize free radicals and reduce oxidative stress, which is beneficial in preventing cellular damage and various oxidative stress-related diseases. This application is particularly relevant in the development of supplements and pharmaceuticals aimed at enhancing antioxidant defenses .
Antiviral Applications
Due to its unique chemical structure, this compound has shown potential in antiviral research. It can inhibit the replication of certain viruses by interfering with viral enzymes and proteins. This makes it a candidate for further studies in the development of antiviral drugs, especially against emerging viral threats .
Anti-inflammatory Effects
The compound has demonstrated anti-inflammatory effects by modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines. This application is significant in the treatment of inflammatory diseases such as arthritis, where controlling inflammation is crucial for managing symptoms and disease progression .
Enzyme Inhibition
This compound has been studied for its ability to inhibit specific enzymes that are crucial in various biological processes. For example, it has shown inhibitory effects on enzymes involved in metabolic pathways, which could be exploited in the treatment of metabolic disorders and other enzyme-related diseases .
Molecular Docking Studies
Molecular docking studies have revealed that this compound can effectively bind to various biological targets, including proteins and enzymes. These studies help in understanding the interaction mechanisms at the molecular level, which is essential for drug design and development .
Potential in Drug Development
Overall, the compound’s diverse biological activities make it a promising candidate for drug development. Its ability to target multiple pathways and its efficacy in various in vitro and in vivo models suggest that it could be developed into a multi-functional therapeutic agent .
These applications highlight the versatility and potential of (Z)-2,5-dichloro-N-(3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide in scientific research and drug development.
Eigenschaften
IUPAC Name |
2,5-dichloro-N-(3-prop-2-ynyl-6-sulfamoyl-1,3-benzothiazol-2-ylidene)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11Cl2N3O3S2/c1-2-7-22-14-6-4-11(27(20,24)25)9-15(14)26-17(22)21-16(23)12-8-10(18)3-5-13(12)19/h1,3-6,8-9H,7H2,(H2,20,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RDWISDVAPKBZAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1C2=C(C=C(C=C2)S(=O)(=O)N)SC1=NC(=O)C3=C(C=CC(=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11Cl2N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-fluorophenyl)-2-((3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722865.png)
![6-Methyl-4-azaspiro[2.4]heptane hydrochloride](/img/structure/B2722866.png)
![2-Methoxy-2-[4-(trifluoromethyl)cyclohexyl]ethanamine;hydrochloride](/img/structure/B2722868.png)




![3-Bromo-6-methylpyrazolo[1,5-a]pyridine](/img/structure/B2722877.png)

![1-[(3,4-dimethoxyphenyl)methyl]-1H-pyrazole](/img/structure/B2722880.png)

![4-[(3,4-dihydro-2H-chromen-3-ylcarbonyl)amino]phenyl thiocyanate](/img/structure/B2722882.png)

![5-(2-fluorobenzyl)-7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2722887.png)